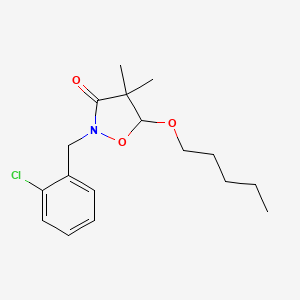

2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one

Description

Properties

CAS No. |

81778-78-1 |

|---|---|

Molecular Formula |

C17H24ClNO3 |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4,4-dimethyl-5-pentoxy-1,2-oxazolidin-3-one |

InChI |

InChI=1S/C17H24ClNO3/c1-4-5-8-11-21-16-17(2,3)15(20)19(22-16)12-13-9-6-7-10-14(13)18/h6-7,9-10,16H,4-5,8,11-12H2,1-3H3 |

InChI Key |

QGWXZNNRJWBKCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization and Alkylation Route

A key intermediate in the synthesis is 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone, which can be prepared via a multi-step process involving alkylation, cyclization, and hydrolysis steps. This intermediate is then transformed into the isoxazolidinone core.

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation of isobutyronitrile with 1-bromo-3-chloropropane | First base (e.g., lithium bis(trimethylsilyl)amide), non-polar solvent (toluene, hexane), 15–65°C | Forms 5-chloro-2,2-dimethylpentanenitrile |

| 2 | Cyanide substitution with phase-transfer catalyst | Sodium cyanide, tetrabutylammonium hydrogen sulfate, non-polar solvent | Produces 2,2-dimethyladiponitrile |

| 3 | Cyclization | Sodium t-butoxide, non-polar solvent | Yields 3,3-dimethyl-2-amino-1-cyanocyclopentene |

| 4 | Acid hydrolysis | Sulfuric acid | Converts to 5-cyano-2,2-dimethylcyclopentanone |

| 5 | Alkylation with 4-chlorobenzyl chloride | Sodium hydride, N,N-dimethylformamide (DMF) | Forms 5-(4-chlorobenzyl)-5-cyano-2,2-dimethylcyclopentanone |

| 6 | Acid hydrolysis | Sulfuric acid | Finalizes 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone |

This process is advantageous due to the use of phase-transfer catalysis and polar aprotic solvents to enhance reaction efficiency and selectivity. The use of sodium hydride as a strong base facilitates alkylation but requires careful handling due to its reactivity.

Aldol Condensation and Hydrogenation Route

An alternative method involves aldol condensation between 2,2-dimethyl-4-cyclopentene-1-one and 4-chlorobenzaldehyde, followed by hydrogenation and decarboxylation steps to yield the key intermediate.

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Aldol condensation | 2,2-dimethyl-4-cyclopentene-1-one, 4-chlorobenzaldehyde, DBU catalyst, methanol, room temperature, 4 h | Produces β-hydroxy ketone intermediate |

| 2 | Hydrogenation | Palladium on carbon catalyst, ammonium formate or hydrogen, isopropanol, 40°C, 8 h | Reduces double bonds and converts intermediate |

| 3 | Decarboxylation | Catalytic conditions | Removes carboxyl group to form cyclopentanone derivative |

| 4 | Further hydrogenation | Palladium catalyst, hydrogen | Yields 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone |

This method avoids the use of hazardous reagents like sodium hydride and methylating agents, improving safety and environmental compatibility. The overall yield can reach 65% or higher with product purity above 95%, making it suitable for industrial scale-up.

Isoxazolidinone Ring Formation

The final step involves constructing the isoxazolidinone ring, typically by cyclization of a suitable hydroxylamine derivative with the chlorobenzyl-substituted cyclopentanone intermediate. Catalytic asymmetric synthesis methods have been developed to obtain optically active isoxazolidinone derivatives, employing chiral phase-transfer catalysts or asymmetric cyclization techniques to enhance enantioselectivity.

| Feature | Cyclization and Alkylation Route | Aldol Condensation and Hydrogenation Route |

|---|---|---|

| Key Intermediate | 5-(4-chlorobenzyl)-5-cyano-2,2-dimethylcyclopentanone | β-hydroxy ketone intermediate |

| Use of Hazardous Reagents | Sodium hydride (highly reactive) | Avoids sodium hydride and methylating agents |

| Reaction Conditions | Multi-step, requires phase-transfer catalysis and strong bases | Mild conditions, uses DBU and palladium catalysts |

| Yield and Purity | High yield, requires careful handling | Yield ≥ 65%, purity > 95% |

| Industrial Suitability | Established but requires safety measures | More environmentally friendly, suitable for scale-up |

| Enantioselectivity | Possible with chiral catalysts | Enhanced by catalytic asymmetric synthesis |

- Phase-transfer catalysis significantly improves the efficiency of cyanide substitution steps in the cyclization route.

- The aldol condensation method benefits from mild reaction conditions and avoids toxic reagents, aligning with green chemistry principles.

- Catalytic asymmetric synthesis methods for the isoxazolidinone ring show promise but require further optimization to improve enantiomeric excess beyond 90%.

- Solvent choice is critical: non-polar solvents like toluene and hexane are preferred in alkylation and cyclization steps, while polar aprotic solvents such as DMF facilitate alkylation reactions.

- Acid hydrolysis steps commonly use sulfuric acid to convert nitrile intermediates to ketones effectively.

The preparation of 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one involves sophisticated multi-step synthetic routes. Two main approaches dominate: a cyclization and alkylation pathway utilizing phase-transfer catalysis and strong bases, and an aldol condensation followed by hydrogenation sequence that emphasizes safer reagents and greener conditions. Both methods yield high-purity intermediates suitable for further functionalization to the target compound. Advances in catalytic asymmetric synthesis offer routes to optically active forms, enhancing the compound's applicability in specialized fields.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield the corresponding alcohols or amines.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoxazolidin-3-ones, alcohols, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one involves the formation of isoxazolidinone rings, which are known for their diverse biological activities. The compound's structure includes a chlorobenzyl group and a pentyloxy moiety, contributing to its lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structural frameworks showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has shown promising results in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, including breast cancer and glioblastoma models. The mechanisms include the activation of caspase pathways and the inhibition of cell proliferation .

Anti-inflammatory Effects

Compounds within the isoxazolidinone class have been investigated for their anti-inflammatory properties. They may inhibit key inflammatory mediators, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its application in drug development. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability. However, further investigations into its toxicity profile are necessary to ensure safety for clinical applications.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one involves its interaction with specific enzymes and molecular pathways. For instance, it inhibits the enzyme DAAO, which plays a role in hormone secretion and synaptic transmission. This inhibition can modulate physiological processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Isoxazolidinone Class

Comparisons with structurally related isoxazolidinones reveal key differences in substituent effects:

- 4,4-Dimethyl-5-methoxyisoxazolidin-3-one: Lacks the chlorobenzyl and pentyloxy groups, resulting in lower molecular weight (C₆H₁₁NO₃, 157.16 g/mol) and reduced lipophilicity. This analog exhibits weaker antifungal activity in vitro .

- 2-Benzyl-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one: Replaces the 2-chlorobenzyl with a benzyl group and extends the alkoxy chain to hexyl.

Comparison with Rezafungin Acetate

While 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one shares a pentyloxy substituent with rezafungin acetate (a clinically approved echinocandin antifungal), their core structures and applications differ significantly:

- Rezafungin acetate (C₆₃H₈₅O₁₇·C₂H₃O₂, 1285.46 g/mol) is a cyclic hexapeptide with a lipid side chain, targeting fungal cell wall β-(1,3)-D-glucan synthase .

- The pentyloxy group in rezafungin contributes to prolonged half-life via plasma protein binding, whereas in the isoxazolidinone derivative, it may primarily influence solubility and passive diffusion.

Research Findings and Data

Key Observations

- The chlorobenzyl group in the target compound likely enhances target affinity compared to non-halogenated analogs.

- The pentyloxy chain balances lipophilicity and solubility better than shorter (e.g., methoxy) or longer (e.g., hexyloxy) alkoxy groups.

- Rezafungin’s superior potency (lower IC₅₀) reflects its distinct mechanism of action and macrocyclic structure .

Biological Activity

2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes information from various studies and patents to elucidate its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is , and it features an isoxazolidinone core structure. The presence of the chlorobenzyl group and the pentyloxy substituent suggests a potential for diverse interactions within biological systems.

Table 1: Key Properties of the Compound

| Property | Value |

|---|---|

| Molecular Weight | 311.804 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

| LogP (octanol-water) | Not specified |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related isoxazolidinones have shown their ability to inhibit key signaling pathways involved in cancer cell proliferation.

- Mechanism of Action : The compound may function by inhibiting the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for cell survival and growth. Inhibition of this pathway leads to increased apoptosis in cancer cells .

- Case Studies : In vitro studies using prostate (PC-3) and breast (MCF-7) cancer cell lines demonstrated that similar compounds induce cell cycle arrest and apoptosis through activation of c-Jun NH2-terminal kinase (JNK), ultimately leading to decreased Akt and mTOR activity .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Isoxazolidinones have been documented for their ability to modulate inflammatory responses.

- Mechanism : The anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.

- Applications : These properties could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or autoimmune diseases.

Antifibrotic Activity

Patents have reported that compounds with similar structures can function as antifibrotic agents. This activity is particularly relevant in medical applications aimed at preventing postoperative adhesions or treating fibrotic diseases.

- Mechanism : The antifibrotic effects are likely mediated through the modulation of fibroblast activity and extracellular matrix deposition .

Safety Profile

The safety profile of this compound remains to be fully characterized. However, related compounds have shown acceptable toxicity levels in preliminary studies.

Future Directions

Further research is necessary to explore the full range of biological activities associated with this compound. Potential studies could include:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Clinical Trials : Evaluating efficacy and safety in human subjects for potential therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one, and how can intermediates be characterized?

Q. How can researchers resolve contradictions in reported biological activities of isoxazolidinone derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain differences) or compound stability. To address this:

- Perform comparative bioassays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923).

- Validate stability via HPLC-MS to rule out degradation during testing .

- Conduct meta-analysis of published data, focusing on structural analogs (e.g., substituent effects on activity) .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent models (e.g., Sprague-Dawley rats) assess bioavailability and metabolism. Administer the compound intravenously (IV) and orally (PO), then collect plasma samples at intervals (0.5–24h).

- Use LC-MS/MS to quantify parent compound and metabolites. Key parameters:

- Half-life (t½) : Determines dosing frequency.

- Cmax/Tmax : Reflects absorption efficiency.

- Compare with structurally similar compounds (e.g., chlorobenzyl analogs) to identify metabolic hotspots .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Systematic substitution : Synthesize derivatives with variations in the pentyloxy chain (e.g., shorter/longer alkyl groups) or chlorobenzyl position (para/meta substitution).

- Biological testing : Screen analogs against target enzymes (e.g., CYP450 isoforms) or pathogens.

- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to biological targets (e.g., bacterial enoyl-ACP reductase) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in synthetic yields across studies?

- Methodological Answer :

- Replicate conditions : Ensure identical reagents (e.g., solvent purity, catalyst batch) and equipment (e.g., reflux condenser efficiency).

- Intermediate monitoring : Use in-situ FT-IR or TLC to detect side reactions (e.g., over-chlorination) .

- Statistical analysis : Apply ANOVA to compare yield distributions across ≥3 independent trials .

Purity & Analytical Methods

Q. What chromatographic methods are optimal for assessing purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.